Galactocerebrosides
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Overview
Description
Galactosylceramide, also known as galactocerebroside, is a type of glycosphingolipid predominantly found in the central nervous system. It consists of a ceramide backbone with a galactose residue attached at the 1-hydroxyl moiety. This compound is a major component of myelin, the insulating sheath around nerve fibers, and plays a crucial role in the proper functioning of the nervous system .
Mechanism of Action
Target of Action
Galactocerebrosides, also known as galactosylceramides, are a type of glycosphingolipid . They are crucial constituents of cell membranes, especially in the nervous system . The primary targets of this compound are the cell membranes where they serve critical functions in maintaining cell structure and signal transduction processes .
Mode of Action
This compound are synthesized via the following pathway: sphingosine + ceramide -> cerebroside . A galactosyltransferase catalyzes the synthesis of this compound containing ol-hydroxy fatty acids linked to the amino group of the sphingosine moiety . The enzyme catalyzes the following reaction: UDP-galactose-W + ceramide -> W-galactocerebroside (+ UDP) .
Pharmacokinetics
It is known that the udp-galactose: ceramide galactosyltransferase activity was low in homogenates of brains from young chick . This suggests that the bioavailability of this compound may be influenced by the activity of this enzyme.
Result of Action
They play a crucial role in maintaining the structure of cell membranes and in signal transduction processes . The accumulation of a derivative of this compound, known as psychosine, in the nervous system results in the destruction of myelin and leads to progressive neurological deterioration in affected individuals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction catalyzed by the galactosyltransferase enzyme was stimulated by Mg++, MI-I++, and Ca++ . This suggests that the presence of these ions in the environment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Galactocerebrosides interact with various enzymes, proteins, and other biomolecules. A galactosyltransferase enzyme, isolated from embryonic chicken brain, catalyzes the synthesis of this compound . This interaction involves the formation of a bond between the sphingosine moiety and hydroxy fatty acids .
Cellular Effects
This compound play a vital role in neurodevelopment and function . They are particularly abundant in the myelin sheath of neurons , influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme galactosyltransferase catalyzes the synthesis of this compound .
Metabolic Pathways
This compound are involved in various metabolic pathways. They interact with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galactosylceramide can be synthesized through the enzymatic reaction of ceramide with UDP-galactose, catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase. This reaction typically occurs in the endoplasmic reticulum of cells .
Industrial Production Methods: Industrial production of galactosylceramide often involves extraction from natural sources, such as bovine spinal cord. The extraction process includes homogenization of the tissue, followed by lipid extraction using organic solvents like chloroform and methanol. The extracted lipids are then purified through chromatographic techniques to isolate galactosylceramide .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions of galactosylceramide are less documented, it can potentially undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions and the presence of galactosylceramidase.
Oxidation and Reduction: Standard oxidizing and reducing agents used in organic chemistry.
Major Products:
Hydrolysis: Ceramide and galactose.
Scientific Research Applications
Galactosylceramide has a wide range of applications in scientific research:
Neuroscience: It is used as a marker for oligodendrocytes, the cells responsible for myelination in the central nervous system.
Immunology: Galactosylceramide plays a role in the activation of T cells and cellular signaling in glycosynapses.
Disease Research: It is studied in the context of Krabbe disease, a genetic disorder characterized by the accumulation of galactosylceramide due to a deficiency in galactosylceramidase.
Pharmaceutical Development: High-purity galactosylceramide is used in the development of lipid-based drug delivery systems.
Comparison with Similar Compounds
Glucosylceramide: Another glycosphingolipid with a glucose residue instead of galactose.
Sulfatide: A sulfated derivative of galactosylceramide, important for myelin stability and function.
Uniqueness: Galactosylceramide is unique in its specific role in the central nervous system, particularly in myelin formation and maintenance. Its deficiency leads to severe neurological disorders, highlighting its critical function .
Properties
IUPAC Name |
2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42?,43+,44-,45-,46+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQZGROTQMXME-WXUJBLQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H93NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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